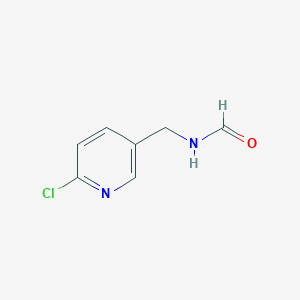

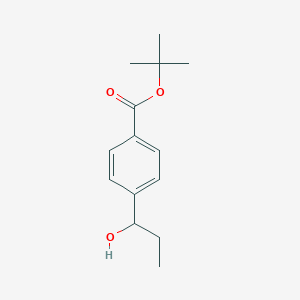

tert-Butyl 4-(1-hydroxypropyl)benzoate

Overview

Description

Tert-butyl 4-(1-hydroxypropyl)benzoate, also known as octocrylene, is a sunscreen agent that is commonly used in the formulation of sunscreens and other personal care products. It is a colorless, odorless, and oily liquid that is soluble in organic solvents. Octocrylene is a highly effective UVB absorber and is used in sunscreens to protect the skin from harmful UV radiation.

Mechanism of Action

Octocrylene works by absorbing UV radiation and converting it into heat energy. It is a broad-spectrum UVB absorber and also has some UVA-absorbing properties. Octocrylene is also a photostabilizer and helps to prevent the degradation of other sunscreen agents when exposed to UV radiation.

Biochemical and Physiological Effects:

Octocrylene has been shown to have low toxicity and is generally considered safe for use in personal care products. It is not known to have any significant biochemical or physiological effects on the body.

Advantages and Limitations for Lab Experiments

Octocrylene is a highly effective sunscreen agent and is widely used in personal care products. Its low potential for skin irritation and photostabilizing properties make it an ideal ingredient for use in sunscreens. However, tert-Butyl 4-(1-hydroxypropyl)benzoate can be difficult to work with in the laboratory due to its oily nature and low solubility in water.

Future Directions

There are several areas of future research that could be explored with tert-Butyl 4-(1-hydroxypropyl)benzoate. One area of interest is the development of new formulations that incorporate this compound with other sunscreen agents to enhance their efficacy. Another area of research could focus on the photostabilizing properties of this compound and its potential use in other applications, such as in the preservation of food and pharmaceuticals. Additionally, further studies could be conducted to evaluate the long-term safety and efficacy of this compound in personal care products.

Scientific Research Applications

Octocrylene has been extensively studied for its use in sunscreens and other personal care products. It has been shown to be highly effective in protecting the skin from UV radiation and has a low potential for skin irritation. Octocrylene is also used in combination with other sunscreen agents to enhance their efficacy.

properties

CAS RN |

149324-85-6 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

tert-butyl 4-(1-hydroxypropyl)benzoate |

InChI |

InChI=1S/C14H20O3/c1-5-12(15)10-6-8-11(9-7-10)13(16)17-14(2,3)4/h6-9,12,15H,5H2,1-4H3 |

InChI Key |

OQQYLOJNHKXRRZ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |

synonyms |

Benzoic acid, 4-(1-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)

![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)

![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)